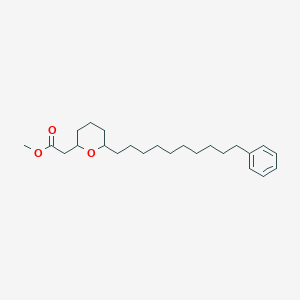
1-Decanamine, N,N-dipentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decanamine, N,N-dipentyl- is an organic compound belonging to the class of amines. It is characterized by a long carbon chain with an amine group attached to the first carbon atom. This compound is used in various chemical processes and has applications in multiple fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Decanamine, N,N-dipentyl- typically involves the reaction of decylamine with pentyl halides under basic conditions. The reaction can be represented as follows:
Decylamine+Pentyl Halide→1-Decanamine, N,N-dipentyl-+Halide Salt
The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 1-Decanamine, N,N-dipentyl- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Decanamine, N,N-dipentyl- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the amine group to a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines with various functional groups.
Applications De Recherche Scientifique
1-Decanamine, N,N-dipentyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Decanamine, N,N-dipentyl- involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with other molecules, influencing their chemical behavior. The long carbon chain provides hydrophobic interactions, affecting the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Decanamine, N,N-dimethyl-: Similar structure but with methyl groups instead of pentyl groups.
1-Decanamine, N,N-diethyl-: Similar structure but with ethyl groups instead of pentyl groups.
1-Decanamine, N,N-dipropyl-: Similar structure but with propyl groups instead of pentyl groups.
Uniqueness
1-Decanamine, N,N-dipentyl- is unique due to its longer alkyl chains, which provide distinct hydrophobic properties and reactivity compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer carbon chains are advantageous.
Propriétés
Numéro CAS |
820209-46-9 |
|---|---|
Formule moléculaire |
C20H43N |
Poids moléculaire |
297.6 g/mol |
Nom IUPAC |
N,N-dipentyldecan-1-amine |
InChI |
InChI=1S/C20H43N/c1-4-7-10-11-12-13-14-17-20-21(18-15-8-5-2)19-16-9-6-3/h4-20H2,1-3H3 |
Clé InChI |
QLHWSMNTQIDVGH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN(CCCCC)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide](/img/structure/B14207495.png)

![N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide](/img/structure/B14207500.png)
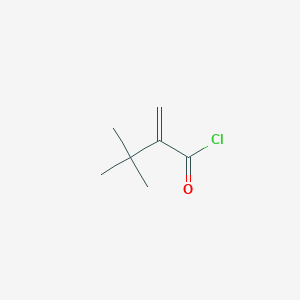
![1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207524.png)
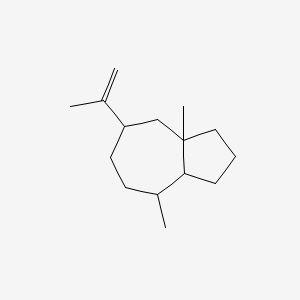
![Methyl 3-{3-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate](/img/structure/B14207529.png)
![N-[(3S)-2,6-dioxooxan-3-yl]benzamide](/img/structure/B14207535.png)
![3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide](/img/structure/B14207540.png)
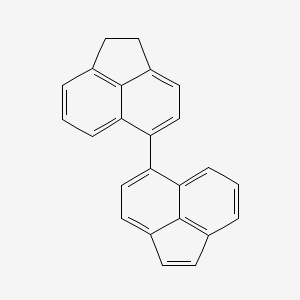
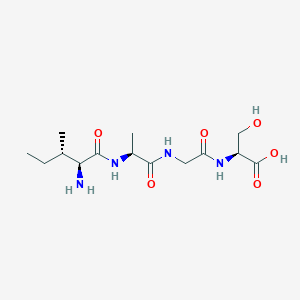
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one](/img/structure/B14207566.png)
![N-[1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207567.png)
